molecular formula C9H16ClN3O B1413516 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 2034157-04-3

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No.: B1413516
CAS No.: 2034157-04-3
M. Wt: 217.69 g/mol
InChI Key: VKUUOJAWKYBIMW-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been utilized in various fields such as material science, medicinal chemistry, and high energy molecules . They are known for their wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and many others .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can be characterized by techniques such as FT-IR, LCMS, and NMR .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles can be analyzed using techniques like NMR . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary widely depending on the substituents present in the oxadiazole ring . These compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Biological Activities and Applications

  • Antibacterial Properties : Research on derivatives of 1,3,4-oxadiazole, including compounds structurally related to 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, has demonstrated significant antibacterial activity. These compounds have been tested against various bacterial strains and shown moderate to strong inhibitory effects (Khalid et al., 2016), (Iqbal et al., 2017), (Sattar et al., 2016).

  • Anticancer Potential : Certain derivatives bearing the 1,3,4-oxadiazole moiety have been evaluated as potential anticancer agents. Studies have identified compounds with promising inhibitory effects on cancer cell lines, indicating the potential of this class of compounds in cancer research (Rehman et al., 2018).

  • Antimicrobial Activities : Compounds containing 1,3,4-oxadiazole structures have shown effective antimicrobial properties. Research indicates that these compounds can be potent inhibitors of microbial growth, suggesting their usefulness in developing new antimicrobial agents (Patel et al., 2012), (Avagyan et al., 2020).

  • Enzyme Inhibition for Alzheimer’s Disease : New derivatives have been synthesized for the potential treatment of Alzheimer’s disease, focusing on enzyme inhibition activity. These studies are crucial in exploring new drug candidates for neurodegenerative diseases (Rehman et al., 2018).

  • Chemical Stability and Rearrangement Studies : Research has also been conducted on the chemical stability of compounds with the 1,3,4-oxadiazole structure, including their behavior in various chemical reactions. This knowledge is essential for understanding their reactivity and potential applications in different fields (Kayukova et al., 2018).

Future Directions

The future directions for research on oxadiazoles could include the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This could lead to the discovery of new compounds with potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUUOJAWKYBIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 6
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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

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